molecular formula C10H11ClN2 B1343822 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole CAS No. 405173-68-4

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole

Cat. No. B1343822
M. Wt: 194.66 g/mol
InChI Key: HDTZCVJNZSQFOH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole is a compound that belongs to the benzimidazole family, which is a class of heterocyclic aromatic organic compounds. This family of compounds is known for its diverse range of biological activities and applications in various fields such as dyes, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole ring through a ring closure reaction. For instance, the synthesis of 5-amino-4-chloro-2

Scientific Research Applications

Application in Anticancer Research

  • Summary of the Application: 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole has been used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . These compounds have shown promising anticancer activity in vitro .
  • Methods of Application or Experimental Procedures: The synthesis involves an improved one-step process using o-anthranilic acids as starting materials . The 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole is then used to prepare 2-hydroxy-methyl-4(3H)-quinazolinones in a one-pot procedure . Finally, two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position are synthesized .

Application in Synthesis of Aromatic Compounds

  • Summary of the Application: 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole has been used in the chloromethylation of aromatic compounds . This process is important because chloromethyl substituted aromatic compounds are promising key intermediates for the synthesis of a variety of fine chemicals, polymers, and pharmaceuticals .
  • Methods of Application or Experimental Procedures: The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid, catalyzed by ZnI2 in CH2Cl2 under mild conditions . The reaction mixture is stirred at -10°C for 30 minutes .
  • Results or Outcomes: The process affords the corresponding chloromethyl derivatives in good to excellent yields .

Application in Production of Porous Polymer Materials

  • Summary of the Application: 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole may be used in the production of hypercrosslinked porous polymer materials . These materials have a wide range of applications, including in gas storage, separation, and catalysis .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application in Protein Modification

  • Summary of the Application: 2-chloromethyl acryl reagents, which can be synthesized from 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole, have been used for selective protein modification at cysteine or disulfide sites . This allows the incorporation of desired synthetic functionalities into proteins at distinct sites, combining the advantages from both the synthetic world and Nature for the construction of protein bioconjugates with novel functional characteristics .
  • Methods of Application or Experimental Procedures: The 2-chloromethyl acryl reagents are obtained via a simple and easily implemented one-pot reaction based on the coupling reaction between commercially available starting materials with different end-group functionalities (amino group or hydroxyl group) .
  • Results or Outcomes: The 2-chloromethyl acrylamide reagents favor selective modification at the cysteine site with fast reaction kinetics and near quantitative conversations . In contrast, 2-chloromethyl acrylate reagents can undergo two successive Michael reactions, allowing the selective modification of disulfides bonds with high labeling efficiency and good conjugate stability .

Application in Synthesis of Hyper Cross-linked Polymers

  • Summary of the Application: 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole may be used in the synthesis of hyper cross-linked polymers . These polymers have a wide range of applications, including in gas storage, separation, and catalysis .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole is likely to be hazardous. It can cause severe skin burns and eye damage. It is harmful if swallowed and fatal if inhaled. Contact with water liberates toxic gas .

Future Directions

The future directions for 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole and similar compounds involve further exploration of their biological activities and potential applications in medicinal chemistry and agrochemistry . There is also interest in developing more sustainable and efficient methods for their synthesis .

properties

IUPAC Name

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTZCVJNZSQFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621575
Record name 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole

CAS RN

405173-68-4
Record name 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride
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